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Compound of Interest

Compound Name:
1-[2-(4-

Chlorophenoxy)ethyl]piperazine

Cat. No.: B1347717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-[2-(4-
Chlorophenoxy)ethyl]piperazine, a piperazine derivative of interest in pharmaceutical

research. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with standardized experimental protocols for their

acquisition.

Predicted Spectroscopic Data
While a complete, publicly available dataset for 1-[2-(4-Chlorophenoxy)ethyl]piperazine is

not readily accessible, the following tables summarize the expected spectroscopic

characteristics based on the known properties of its constituent chemical moieties (4-

chlorophenoxy, ethyl, and piperazine) and data from closely related analogues.[1][2][3]

Table 1: Predicted ¹H NMR Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Piperazine ring (4H,

adjacent to N-ethyl)
2.5 - 2.8 m -

Piperazine ring (4H,

adjacent to NH)
2.8 - 3.1 m -

-CH₂-N (ethyl) 2.8 - 3.0 t 5-7

-O-CH₂- (ethyl) 4.0 - 4.2 t 5-7

Aromatic (2H, ortho to

-O-)
6.8 - 7.0 d 8-9

Aromatic (2H, meta to

-O-)
7.2 - 7.4 d 8-9

Piperazine NH 1.5 - 2.5 br s -

Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃ or

DMSO-d₆.[1]

Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

Piperazine ring (adjacent to N-ethyl) 53 - 56

Piperazine ring (adjacent to NH) 45 - 48

-CH₂-N (ethyl) 57 - 60

-O-CH₂- (ethyl) 65 - 68

Aromatic (C-O) 157 - 160

Aromatic (C-Cl) 125 - 128

Aromatic (CH, ortho to -O-) 115 - 118

Aromatic (CH, meta to -O-) 129 - 132
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Table 3: Predicted IR Spectroscopy Data
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (piperazine) 3250 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2800 - 3000 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium-Strong

C-O-C Stretch (ether) 1200 - 1250 Strong

C-N Stretch (piperazine) 1000 - 1200 Medium

C-Cl Stretch 700 - 800 Strong

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes

[M]⁺ 254/256

Molecular ion peak, showing

isotopic pattern for one

chlorine atom.

[M+H]⁺ 255/257
Protonated molecular ion,

common in ESI-MS.

127
Fragment corresponding to the

4-chlorophenoxy group.

85
Fragment corresponding to the

piperazine ring.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for

piperazine-containing compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the synthesized 1-[2-(4-
Chlorophenoxy)ethyl]piperazine in approximately 0.5-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher for optimal resolution.

¹H NMR Parameters: Employ a standard pulse sequence with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Parameters: Utilize a proton-decoupled pulse sequence to simplify the spectrum. A

wider spectral width (e.g., 0-200 ppm) is necessary. A longer relaxation delay and a greater

number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the compound

with dry KBr powder and pressing the mixture into a thin disk. For Attenuated Total

Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.[2]

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.[1]

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound to

generate the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used,

which will likely produce more fragmentation.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For

high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to

determine the exact mass and elemental composition.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like 1-[2-(4-Chlorophenoxy)ethyl]piperazine.
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Workflow for Spectroscopic Analysis
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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